Magnesium 2-aminobenzoate

Description

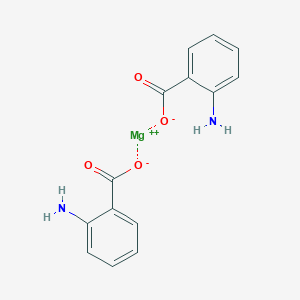

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12MgN2O4 |

|---|---|

Molecular Weight |

296.56 g/mol |

IUPAC Name |

magnesium;2-aminobenzoate |

InChI |

InChI=1S/2C7H7NO2.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |

InChI Key |

ZIKGDWWRHXYIQQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium 2 Aminobenzoate Complexes

Direct Synthesis from Magnesium Precursors and 2-Aminobenzoic Acid

The direct reaction of magnesium precursors with 2-aminobenzoic acid is a common and effective strategy for the synthesis of magnesium 2-aminobenzoate (B8764639) complexes. Different magnesium salts, including carbonates, halides, and acetates, can be utilized as starting materials, each influencing the reaction pathway and final product characteristics.

Utilization of Magnesium Carbonate as a Starting Material

The synthesis of magnesium 2-aminobenzoate using magnesium carbonate as a direct precursor is not extensively documented in scientific literature. While magnesium carbonate is a common magnesium source for the synthesis of various compounds, its specific application in the direct reaction with 2-aminobenzoic acid to form the corresponding magnesium complex is not a widely reported methodology. Further research is required to establish a detailed and reliable synthetic protocol using this particular starting material.

Application of Magnesium Halides in Synthetic Routes

Magnesium halides, particularly magnesium chloride (MgCl₂), are frequently employed in the synthesis of this compound. A common method involves the treatment of a magnesium chloride hydrate (MCl₂·nH₂O) with 2-aminobenzoic acid in a 1:2 molar ratio. journalssystem.com This reaction is typically carried out under basic conditions to facilitate the deprotonation of the carboxylic acid group of the 2-aminobenzoic acid, leading to the formation of the this compound complex. geochemicalperspectivesletters.org

In some procedures, the reaction mixture of magnesium chloride with two equivalents of potassium anthranilate in water yields a precipitate of the magnesium complex upon cooling. geochemicalperspectivesletters.orgmdpi.com The use of magnesium halides as precursors offers a straightforward route to the desired product, with the reaction conditions being a key determinant of the final product's composition and structure.

Role of Magnesium Acetate (B1210297) in Preparative Chemistry

Magnesium acetate is another effective precursor for the synthesis of this compound. Similar to the use of magnesium halides, the reaction involves the interaction of magnesium acetate with 2-aminobenzoic acid. This method can also yield the desired this compound complex and is considered an alternative route to syntheses starting from magnesium chlorides. journalssystem.com The choice between magnesium halides and magnesium acetate may depend on factors such as the desired purity of the final product, reaction kinetics, and the nature of the byproducts.

Solvent System Variations and Their Impact on Product Formation

Aqueous and Alcoholic Reaction Environments (e.g., MeOH/H₂O/NH₃ mixtures)

The synthesis of this compound is often conducted in aqueous or mixed aqueous-alcoholic solvent systems. A frequently utilized solvent mixture is a combination of methanol (B129727) (MeOH), water (H₂O), and ammonia (B1221849) (NH₃). journalssystem.com This mixed-solvent approach allows for the dissolution of both the magnesium precursor and 2-aminobenzoic acid, facilitating a homogeneous reaction environment.

The presence of water is crucial, as it can coordinate with the magnesium ion, leading to the formation of hydrated complexes. geochemicalperspectivesletters.orgmdpi.com For instance, the reaction of magnesium chloride with potassium anthranilate in water can produce a hexahydrated magnesium complex. geochemicalperspectivesletters.orgmdpi.com The specific ratio of alcohol to water can be adjusted to optimize the solubility of the reactants and the crystallization of the product.

Influence of Ammonia and pH Control during Synthesis

The pH of the reaction medium is a critical parameter in the synthesis of this compound. The addition of a base, commonly aqueous ammonia, is necessary to deprotonate the carboxylic acid group of 2-aminobenzoic acid, forming the 2-aminobenzoate anion, which then coordinates to the magnesium ion. journalssystem.comgeochemicalperspectivesletters.org

Typically, the synthesis is carried out under basic conditions, with a pH of around 10. journalssystem.comgeochemicalperspectivesletters.org Maintaining a specific pH range is essential for ensuring the complete formation of the complex and preventing the precipitation of magnesium hydroxide. The use of ammonia as a base is advantageous as it can be easily removed from the final product. The careful control of pH is a key factor in achieving a high yield and purity of the desired this compound complex.

Control over Hydration States and Anhydrous Product Formation

The synthesis of this compound complexes is significantly influenced by the reaction conditions, which dictate the hydration state of the final product. The strong tendency of the magnesium ion to form a stable hexa(aquo) complex, [Mg(H₂O)₆]²⁺, is a dominant factor in aqueous preparations, often leading to the isolation of highly hydrated species where the 2-aminobenzoate anion is not directly coordinated to the metal center. scispace.comresearchgate.netresearchgate.net

Several hydrated forms of this compound have been isolated and characterized, primarily by controlling crystallization conditions in aqueous or mixed-solvent systems.

One common synthetic route involves the reaction of a soluble magnesium salt with a deprotonated form of 2-aminobenzoic acid (anthranilic acid). In a specific method, magnesium chloride is treated with two equivalents of potassium 2-aminobenzoate in water. Cooling this reaction mixture to 0 °C yields a precipitate which, after vacuum drying, has the composition Mg(H₂O)₆₂. scispace.comhymasynthesis.com This hexahydrate complex features the magnesium ion fully coordinated by six water molecules, with the 2-aminobenzoate anions acting as counter-ions in the crystal lattice. researchgate.net

Further recrystallization of this hexahydrate from hot water can lead to the formation of an octahydrate species, identified by single-crystal X-ray diffraction as Mg(H₂O)₆₂(H₂O)₂. scispace.comresearchgate.net In this structure, the central [Mg(H₂O)₆]²⁺ core is preserved, and two additional water molecules are incorporated into the crystal lattice. researchgate.net This octahydrate is noted to have a high water vapor pressure, readily losing the two lattice water molecules upon air-drying or exposure to a vacuum to revert to the hexahydrate. scispace.com

An alternative approach utilizes magnesium carbonate and 2-aminobenzoic acid. unigoa.ac.in By adding magnesium carbonate to a hot aqueous solution of 2-aminobenzoic acid, a hydrated this compound complex can be crystallized from the resulting clear filtrate in good yields. unigoa.ac.in This method can also be performed in an aqueous alcoholic medium. unigoa.ac.in

The table below summarizes the key hydrated species of this compound reported in the literature.

| Formula | Common Name | Synthesis Summary | Reference |

| Mg(H₂O)₆₂ | Hexa(aquo)magnesium di(2-aminobenzoate) | Reaction of MgCl₂ with potassium 2-aminobenzoate in water, followed by cooling and vacuum drying. | scispace.comhymasynthesis.com |

| Mg(H₂O)₆₂(H₂O)₂ | Hexa(aquo)magnesium di(2-aminobenzoate) dihydrate | Recrystallization of the hexahydrate species from hot water. | scispace.comresearchgate.net |

| Hydrated magnesium-anthranilate complex | Hydrated this compound | Reaction of MgCO₃ with a hot aqueous solution of 2-aminobenzoic acid. | unigoa.ac.in |

The formation of anhydrous this compound, [Mg(C₇H₆NO₂)₂], can be achieved through the controlled thermal dehydration of its hydrated precursors. Thermal degradation studies show that heating the isolated hydrated complexes effectively removes the coordinated and lattice water molecules.

Heating either the hexahydrate, Mg(H₂O)₆₂, or the octahydrate, Mg(H₂O)₆₂(H₂O)₂, at 125 °C leads to the formation of the anhydrous product. scispace.comresearchgate.net This process involves the complete removal of all water molecules, resulting in a material with the composition Mg(C₇H₆NO₂)₂. scispace.com

It is also possible to obtain the anhydrous complex directly from the reaction solution under certain conditions. For instance, in the synthesis using magnesium carbonate and 2-aminobenzoic acid in an aqueous solution, extended periods of heating the reaction mixture can result in the formation of the anhydrous complex instead of the hydrated form. unigoa.ac.in

The following table outlines the thermal conditions used to produce anhydrous this compound.

| Starting Material | Dehydration Temperature | Product | Reference |

| Mg(H₂O)₆₂ | 125 °C | [Mg(C₇H₆NO₂)₂] | scispace.comresearchgate.net |

| Mg(H₂O)₆₂(H₂O)₂ | 125 °C | [Mg(C₇H₆NO₂)₂] | scispace.comresearchgate.net |

| Aqueous Mg(II)-anthranilate solution | Extended heating | [Mg(C₇H₆NO₂)₂] | unigoa.ac.in |

Advanced Characterization Techniques for Magnesium 2 Aminobenzoate Architectures

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For magnesium 2-aminobenzoate (B8764639), both single-crystal and powder X-ray diffraction methods have been employed to characterize its various forms.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining detailed structural information, including bond lengths, bond angles, and crystallographic unit cell parameters. Studies on magnesium 2-aminobenzoate have revealed different hydrated forms, with the coordination environment of the magnesium ion being a key feature.

In one significant study, recrystallization of this compound from hot water yielded single crystals of an octahydrate, identified as Mg(H₂O)₆₂(H₂O)₂. scispace.com The X-ray diffraction analysis of this compound showed that the magnesium ion is coordinated to six water molecules, forming a hexa(aquo)magnesium(II) complex, [Mg(H₂O)₆]²⁺. scispace.commdpi.com The 2-aminobenzoate anions are not directly coordinated to the magnesium ion but are present in the crystal lattice, along with two additional water molecules of crystallization. scispace.commdpi.com This arrangement highlights the high propensity of magnesium to be hydrated in aqueous media. mdpi.com The crystal structure is characterized by an extensive network of hydrogen bonds involving the coordinated water molecules, the uncoordinated water molecules, and the amino and carboxylate groups of the anthranilate anions. scispace.commdpi.com

The structure of this magnesium anthranilate octahydrate is notably different from the corresponding calcium, strontium, and barium anthranilate complexes, where the 2-aminobenzoate anion is directly involved in the coordination sphere of the metal ion. scispace.comnih.govresearchgate.net In the case of the strontium and barium complexes, the amino group also binds to the metal centers. nih.govresearchgate.net

It has also been noted that upon heating to 125 °C, the octahydrate can lose its water molecules to form a hexahydrate and eventually an anhydrous product, Mg(C₇H₆NO₂)₂. scispace.commdpi.com However, detailed single-crystal structures of these lower hydrates and the anhydrous form have not been fully elaborated. mdpi.com

Table 1: Crystallographic Data for Mg(H₂O)₆₂(H₂O)₂

| Parameter | Value |

| Chemical Formula | C₁₄H₂₈MgN₂O₁₂ |

| Formula Weight | 440.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1082(4) |

| b (Å) | 9.8773(3) |

| c (Å) | 10.7417(1) |

| β (°) | 107.417(1) |

| V (ų) | 1010.82(4) |

| Z | 2 |

| Temperature (K) | -130 |

Data sourced from Schmidbaur et al. scispace.comresearchgate.net

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and can be used for quantitative phase analysis and the determination of crystal structures through methods like Rietveld refinement. nih.govnih.govmgcub.ac.in For this compound, PXRD has been used to characterize the bulk material and to follow phase transformations, such as dehydration. researchgate.net

The reaction of magnesium carbonate with 2-aminobenzoic acid yields a hydrated complex, Mg(H₂O)₆₂·2H₂O, which has been characterized by PXRD. researchgate.net The powder pattern of this complex can be used as a fingerprint for its identification. Studies have shown that this hydrated complex can be unstable and slowly lose water molecules to form the anhydrous [Mg(2-aba)₂]. researchgate.net

Rietveld refinement is a powerful technique for refining crystal structure models based on PXRD data. mgcub.ac.inmdpi.comnih.gov It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This method can be particularly useful when single crystals are not available or for studying materials with complex multiphase compositions. mgcub.ac.inmdpi.comnih.gov In the context of this compound, Rietveld refinement could be applied to the PXRD data of the anhydrous form or intermediate hydrates to elucidate their crystal structures, especially since obtaining single crystals of these phases has proven challenging. cbpf.br The refinement process would allow for the determination of lattice parameters, atomic positions, and site occupancies, providing a detailed structural picture from powder data. cbpf.br For instance, in complex systems, a combined Rietveld analysis using both X-ray and neutron diffraction data can be employed to accurately determine the positions of light and heavy atoms. mdpi.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide complementary information to crystallographic analysis by probing the vibrational and electronic properties of molecules.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and investigating bonding in molecules. In the study of this compound, IR spectroscopy provides insights into the coordination of the 2-aminobenzoate ligand and the presence of water molecules. researchgate.netunigoa.ac.in

The IR spectrum of the hydrated this compound complex, Mg(H₂O)₆₂·2H₂O, shows a broad absorption band in the region of 3400-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules. unigoa.ac.in This confirms the hydrated nature of the complex. unigoa.ac.in

The positions of the carboxylate (COO⁻) and amino (NH₂) group vibrations in the IR spectrum are particularly informative. The asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to its coordination mode. In the free 2-aminobenzoate anion, these bands are found at specific frequencies. When the carboxylate group coordinates to a metal ion, the positions of these bands shift. The magnitude of the separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode (e.g., monodentate, bidentate, bridging).

Similarly, the N-H stretching vibrations of the amino group can indicate whether it is involved in hydrogen bonding or coordination to the metal ion. In the case of hydrated this compound, the amino group is involved in hydrogen bonding. scispace.com

Upon dehydration, the IR spectrum of this compound changes significantly. The broad O-H stretching band diminishes, and the positions of the carboxylate and amino group vibrations shift, reflecting the changes in the coordination environment of the 2-aminobenzoate ligand. The IR spectrum of the anhydrous material, Mg(2-aba)₂, has been reported, and its analysis is crucial for understanding the direct interaction between the magnesium ion and the 2-aminobenzoate ligand in the absence of water. scispace.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from the 2-aminobenzoate anion. unigoa.ac.in

The electronic spectrum of hydrated this compound in solution exhibits strong absorptions in the UV region, which are similar to those of the free 2-aminobenzoic acid. unigoa.ac.in These absorptions are assigned to intra-ligand charge transfer transitions within the 2-aminobenzoate moiety. unigoa.ac.in The transitions are typically π → π* and n → π* in nature, involving the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals.

It has been suggested that in dilute solutions, this compound complexes dissociate to form the hexa(aquo)magnesium(II) ion, [Mg(H₂O)₆]²⁺, and free 2-aminobenzoate anions. unigoa.ac.in This would explain the similarity of the UV-Vis spectrum of the complex to that of the free ligand. unigoa.ac.in The UV-Vis spectrum of the anhydrous form, Mg(2-aba)₂, has also been reported. scispace.comresearchgate.net

Table 2: UV-Vis Absorption Maxima for 2-Aminobenzoic Acid Derivatives

| Compound | Solvent/State | λ_max (nm) | Reference(s) |

| 2-Aminobenzoic acid | Alcohol | 247, 332 | nih.gov |

| Methyl 2-aminobenzoate | Alcohol | 248, 341 | nih.gov |

| This compound | Solution | Similar to ligand | unigoa.ac.in |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. ¹H and ¹³C NMR are commonly used to characterize organic ligands and their metal complexes. nih.govresearchgate.netresearchgate.net

For this compound, ¹H NMR spectroscopy can be used to identify the protons of the 2-aminobenzoate ligand. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. The broad signal for the amino protons can indicate exchange processes or hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton of the 2-aminobenzoate ligand. The chemical shift of the carboxylate carbon is particularly sensitive to its chemical environment and can indicate whether it is protonated or coordinated to a metal ion.

In studies of this compound, ¹H and ¹³C NMR have been used to characterize the hydrated complex in solution. researchgate.net The spectra are generally consistent with the presence of the 2-aminobenzoate anion. Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, aiding in the assignment of the spectra. hmdb.ca

Solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, would be a valuable technique for characterizing the different solid forms of this compound, including the anhydrous form and the various hydrates. MAS NMR can provide detailed structural information about materials that are insoluble or for which single crystals cannot be obtained.

Table 3: Representative ¹³C NMR Chemical Shifts for 2-Aminobenzoate Derivatives

| Compound | Solvent | Carboxylate Carbon (ppm) | Aromatic Carbons (ppm) | Reference(s) |

| 2-Aminobenzoic acid | - | 171.9 | 111.9, 116.9, 118.0, 132.9, 135.3, 152.9 | rsc.org |

| Methyl 2-aminobenzoate | CDCl₃ | 168.6 | 110.7, 116.2, 116.7, 131.2, 134.1, 150.5 | rsc.org |

| This compound | - | Characterized | Characterized | researchgate.net |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry) for Compositional Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the composition of magnesium-organic complexes. While specific ESI-MS data for this compound is not extensively detailed in the provided search results, the technique is cited as a key characterization method for related magnesium complexes. researchgate.netresearchgate.netnih.govacs.orgtum.de For instance, in the study of a magnesium glycylglycine (B550881) complex, ESI-MS was used to identify the protonated molecular ion, confirming the formation of the complex. nih.govacs.org This approach allows for the verification of the mass-to-charge ratio of the synthesized compound, ensuring the correct stoichiometry and the presence of the intended magnesium and 2-aminobenzoate ligand.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment Analysis

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a specialized technique used to determine the local atomic environment around a specific element, in this case, the magnesium atom. For this compound, EXAFS studies have been employed to investigate the local coordination environment. researchgate.netresearchgate.net Research has shown that in the hydrated forms of this compound, such as Mg(H₂O)₆₂(H₂O)₂, the anthranilate anions are not directly coordinated to the magnesium ion in the inner sphere. researchgate.netscispace.commdpi.com Instead, the magnesium ion maintains a stable hexaaquo complex, [Mg(H₂O)₆]²⁺, with the anthranilate anions and additional water molecules forming an outer coordination sphere connected through hydrogen bonds. researchgate.netmdpi.com This finding highlights the remarkable stability of the hexaaquo magnesium core. researchgate.netscispace.com

Thermal Analytical Approaches

Thermal analysis techniques are fundamental in characterizing the stability and decomposition behavior of this compound and its hydrates.

Thermogravimetric Analysis (TGA) is widely used to study the decomposition of this compound. researchgate.netscispace.com TGA measures the change in mass of a sample as a function of temperature. Studies on hydrated this compound, specifically the hexahydrate Mg(H₂O)₆₂, reveal a distinct, multi-step decomposition process.

The initial weight loss corresponds to the removal of water molecules. For the hexahydrate, the loss of six water molecules occurs in a narrow temperature range of 105–125 °C, leading to the formation of the anhydrous compound, Mg(Anth)₂. scispace.com Another study observed a rapid weight loss of 24% between 100 and 125 °C. scispace.com Upon further heating, the anhydrous this compound remains stable up to approximately 415 °C. scispace.com Above this temperature, a second major weight loss of about 35% occurs between 415 °C and 450 °C, which is attributed to the decomposition of the organic anthranilate ligand. scispace.com The final residue above 600°C is magnesium oxide (MgO). unigoa.ac.in

| Temperature Range (°C) | Process | Observed Weight Loss | Resulting Product | Reference |

|---|---|---|---|---|

| 105–125 | Dehydration (Loss of 6 H₂O) | ~24% | Anhydrous Mg(2-aminobenzoate)₂ | scispace.com |

| 415–450 | Decomposition of organic ligand | ~35% | Intermediate products | scispace.com |

| >600 | Final decomposition | Total loss of ~91% | MgO | unigoa.ac.in |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal transitions such as phase changes and decomposition. For this compound, DTA and DSC can identify the endothermic and exothermic events associated with dehydration and decomposition. While the search results mention the application of DSC to other magnesium complexes and related systems researchgate.net, specific DTA/DSC curves for this compound were not detailed. However, it is noted that all forms of the compound exhibit a phase transformation upon heating. researchgate.netresearchgate.net

Isothermal weight loss studies provide information on the stability of a compound at a constant temperature over time. For hydrated this compound, these studies confirm the presence of water molecules and can be used to differentiate between hydrated and anhydrous forms. unigoa.ac.in Research has shown that the hydrated complex is relatively unstable and can slowly lose water molecules to form the anhydrous compound, Mg(2-aba)₂. unigoa.ac.in Heating samples to 100 °C, or exposing them to a vacuum at room temperature, results in a solid with a lower water content. scispace.com Heating above 125 °C leads to the completely anhydrous material. researchgate.netscispace.commdpi.com

Complementary Analytical Techniques in Complex Characterization (e.g., pH measurements, elemental analysis)

A comprehensive characterization of this compound relies on a combination of techniques.

Elemental Analysis: This technique is crucial for verifying the empirical formula of the synthesized compounds. For the hexahydrate of this compound (C₁₄H₂₄MgN₂O₁₀), calculated and found values for carbon, hydrogen, nitrogen, and magnesium are compared to confirm the composition. researchgate.netscispace.com For example, one study reported the following comparison for the hexahydrate:

Calculated: C 41.55%, H 5.98%, N 6.92%, Mg 6.01% researchgate.netscispace.com

Found: C 41.00%, H 5.90%, N 6.83%, Mg 6.51% researchgate.netscispace.com These results are in close agreement, validating the formula of the hexahydrate.

pH Measurements: The synthesis of this compound is often pH-dependent. researchgate.netmdpi.com Monitoring and controlling the pH of the reaction mixture is important as it can influence the final product's structure and composition. mdpi.comunigoa.ac.ingoogle.comgoogle.com For instance, the formation of the [Mg(H₂O)₆]²⁺ complex is favored under specific pH conditions. mdpi.com

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 41.55 | 41.00 | researchgate.netscispace.com |

| Hydrogen (H) | 5.98 | 5.90 | researchgate.netscispace.com |

| Nitrogen (N) | 6.92 | 6.83 | researchgate.netscispace.com |

| Magnesium (Mg) | 6.01 | 6.51 | researchgate.netscispace.com |

Coordination Chemistry of Magnesium 2 Aminobenzoate

Nature of Magnesium-Ligand Interactions

The interaction between magnesium and the 2-aminobenzoate (B8764639) ligand is predominantly indirect, mediated by water molecules that form a stable hydration shell around the magnesium cation.

In magnesium 2-aminobenzoate, the interactions between the magnesium ion and the 2-aminobenzoate ligand primarily occur through outer-sphere coordination. nih.gov This means that the ligand does not directly bind to the metal center. Instead, a layer of water molecules, known as the hydration sphere, surrounds the magnesium ion, and the 2-aminobenzoate ligand interacts with this hydrated core. nih.gov

Specifically, the magnesium ion is typically surrounded by six water molecules, forming a hexaaquomagnesium(II) complex, [Mg(H₂O)₆]²⁺. nih.govniscpr.res.in This hexaaquo magnesium core is a very stable entity in aqueous environments. nih.gov The 2-aminobenzoate anions then interact with this hydrated magnesium core through hydrogen bonds, rather than by displacing the water molecules to bind directly to the magnesium. nih.gov This type of interaction is also observed in other magnesium complexes with ligands like orotic acid and 4-aminobenzoic acid. nih.govniscpr.res.in The resulting structure is often a complex salt, such as [{Mg(H₂O)₆}(4-aba)₂·2H₂O], where the 2-aminobenzoate (or in this example, 4-aminobenzoate) anions are located in the outer coordination sphere. niscpr.res.inmdpi.com

The high propensity of magnesium to be hydrated is a key factor driving this outer-sphere coordination. nih.gov The energy required to strip the water molecules from the magnesium ion is significant, making direct ligand binding less favorable unless the ligand is a strong chelating agent. nih.gov In the case of 2-aminobenzoate, the interaction is not strong enough to overcome the hydration energy, leading to the observed outer-sphere complex. nih.gov

Table 1: Coordination Environment of Magnesium in this compound

| Central Ion | Coordination Number | Geometry | Ligands in Inner Sphere | Ligand in Outer Sphere |

| Mg²⁺ | 6 | Octahedral | 6 H₂O | 2-aminobenzoate |

Role of Hydrogen Bonding in Stabilizing Coordination Architectures

Hydrogen bonding plays a crucial role in the stabilization of the crystal structure of this compound. nih.gov The outer-sphere complex is held together by an extensive network of hydrogen bonds. nih.gov These bonds form between the coordinated water molecules of the [Mg(H₂O)₆]²⁺ core and the functional groups of the 2-aminobenzoate anion, namely the carboxylate and the amino groups. nih.gov

The hydrogen atoms of the water molecules in the hydration shell act as hydrogen bond donors to the oxygen atoms of the carboxylate group of the 2-aminobenzoate. Simultaneously, the hydrogen atoms of the amino group of the 2-aminobenzoate can act as hydrogen bond donors to the oxygen atoms of the coordinated water molecules. nih.gov This intricate network of hydrogen bonds creates a stable, three-dimensional supramolecular architecture. niscpr.res.in

In some magnesium carboxylate complexes, intramolecular NH···O hydrogen bonds can influence the Mg-O bond lengths. A direct hydrogen bond to a coordinated oxygen atom can elongate the Mg-O bond, while a hydrogen bond to the carbonyl group can shorten it. nih.gov This demonstrates the significant impact of hydrogen bonding on the fine details of the coordination geometry.

The magnesium ion in the hexaaquomagnesium(II) core of this compound exhibits a six-coordinate, octahedral geometry. nih.gov This is a very common coordination geometry for magnesium, which typically favors a coordination number of six. nih.govlibretexts.org The six water molecules are arranged at the vertices of an octahedron around the central magnesium ion. nih.gov

Comparative Analysis of Coordination Modes with Other Alkaline Earth Metal 2-aminobenzoates

The coordination behavior of the 2-aminobenzoate ligand with other alkaline earth metals, such as calcium, strontium, and barium, differs significantly from that observed with magnesium.

In contrast to the outer-sphere coordination seen in this compound, the calcium, strontium, and barium analogs exhibit inner-sphere coordination. nih.govias.ac.in This means that the 2-aminobenzoate ligand directly binds to the metal ion, displacing water molecules from the primary coordination sphere. nih.gov

For example, in the calcium complex, [Ca(2-aba)₂(OH₂)₃]∞, the calcium ion is seven-coordinated and directly bonded to the carboxylate groups of the 2-aminobenzoate ligands. nih.govias.ac.in Similarly, in the strontium and barium complexes, the metal ions are directly coordinated by the 2-aminobenzoate ligand. nih.govias.ac.in This difference in coordination behavior can be attributed to the larger ionic radii and lower charge densities of calcium, strontium, and barium compared to magnesium. These larger ions have a weaker hold on their hydration shells, making it easier for the 2-aminobenzoate ligand to displace the water molecules and form a direct bond with the metal.

Table 2: Comparison of Coordination in Alkaline Earth Metal 2-aminobenzoates

| Metal Ion | Ionic Radius (Å) | Coordination Type with 2-aminobenzoate | Coordination Number |

| Mg²⁺ | 0.72 | Outer-sphere | 6 |

| Ca²⁺ | 1.00 | Inner-sphere | 7 |

| Sr²⁺ | 1.18 | Inner-sphere | 9 |

| Ba²⁺ | 1.35 | Inner-sphere | 9 |

Diverse Chelating and Bridging Capabilities of the 2-aminobenzoate Ligand Across Metal Series

The 2-aminobenzoate ligand demonstrates versatile coordination capabilities with the larger alkaline earth metals. It can act as both a chelating and a bridging ligand. nih.gov In the calcium complex, the carboxylate group of the 2-aminobenzoate ligand bridges adjacent calcium ions, forming a polymeric chain. nih.gov

In the strontium and barium complexes, the coordination is even more complex. The carboxylate group exhibits different chelating and bridging modes, and importantly, the amino group also participates in coordination to the metal centers. nih.govias.ac.in This is a key difference from the calcium complex, where only the oxygen atoms of the carboxylate group are involved in bonding to the metal. nih.gov The ability of the amino group to coordinate to the larger strontium and barium ions, but not to the smaller calcium and magnesium ions, highlights the influence of ionic size on the coordination preferences of the 2-aminobenzoate ligand. The diverse coordination modes of the 2-aminobenzoate ligand contribute to the formation of complex polymeric networks in the solid state for the calcium, strontium, and barium complexes. nih.gov

Influence of Metal Ionic Radius on Coordination Behavior

The coordination behavior of the magnesium ion (Mg²⁺) is significantly influenced by its small ionic radius and high charge density. wikipedia.org This high charge-to-radius ratio results in a strong affinity for water molecules, leading to the formation of a highly stable hexaaquomagnesium(II) ion, [Mg(H₂O)₆]²⁺, in aqueous environments. nih.govmdpi.com In the case of this compound, this inherent stability of the aqua ion dictates the coordination sphere.

Instead of the 2-aminobenzoate (anthranilate) ligand directly binding to the magnesium center (inner-sphere coordination), the interactions occur through the layer of coordinated water molecules. nih.gov This phenomenon, known as outer-sphere coordination, means the [Mg(H₂O)₆]²⁺ cation remains intact, and the anthranilate anions are positioned in the second coordination sphere. nih.govresearchgate.net The resulting complex possesses a six-coordinate, distorted octahedral geometry, a common arrangement for magnesium. nih.gov The ionic radius of Mg²⁺ varies with its coordination number, which is a critical factor in determining the geometry and stability of its complexes. wikipedia.orgharvard.edu

Table 1: Ionic Radii of Magnesium (Mg²⁺) at Different Coordination Numbers

| Coordination Number | Geometry | Ionic Radius (pm) |

| 4 | Tetrahedral | 71 |

| 6 | Octahedral | 86.0 |

| 8 | 103 |

This data is compiled from multiple crystallographic studies. harvard.eduwebelements.com

Supramolecular Assembly and Polymeric Networks

The solid-state structure of this compound is not defined by direct metal-ligand covalent bonds forming a coordination polymer, but rather by an extensive and intricate network of non-covalent interactions. These interactions, primarily hydrogen bonds, assemble the constituent ions—[Mg(H₂O)₆]²⁺ and 2-aminobenzoate—into a well-ordered supramolecular architecture.

Formation of Extended Intra- and Intermolecular Hydrogen-Bonded Frameworks

The crystal lattice of this compound is consolidated by a robust and extensive network of hydrogen bonds. nih.gov These interactions are the primary force driving the supramolecular assembly. The amine (-NH₂) and carboxylate (-COO⁻) groups of the 2-aminobenzoate anion act as hydrogen bond acceptors and donors. nih.gov They form a series of hydrogen bonds with the coordinated water molecules of the [Mg(H₂O)₆]²⁺ cation. nih.gov

Furthermore, lattice water molecules, which are not directly coordinated to the magnesium ion, often participate in bridging the cationic [Mg(H₂O)₆]²⁺ units and the 2-aminobenzoate anions, further extending the hydrogen-bonding framework. researchgate.net This creates a complex three-dimensional web of intra- and intermolecular hydrogen bonds that links all components of the structure. researchgate.net The involvement of both the carbonyl and alkoxy oxygen atoms of carboxylate groups in forming N-H···O hydrogen bonds is a noted feature in related aminobenzoate structures. rsc.org

Table 2: Key Hydrogen Bonding Interactions in Magnesium Benzoate (B1203000) Complexes

| Donor Group | Acceptor Group | Type of Interaction |

| Coordinated Water (O-H) | Carboxylate Oxygen (O=C) | Intermolecular |

| Amine Group (N-H) | Coordinated Water Oxygen | Intermolecular |

| Coordinated Water (O-H) | Lattice Water Oxygen | Intermolecular |

| Lattice Water (O-H) | Carboxylate Oxygen (O=C) | Intermolecular |

This table summarizes the principal types of hydrogen bonds responsible for the supramolecular framework.

Investigation of Polymeric Chain and Layered Structures

The directional and extensive nature of the hydrogen-bonding network leads to the formation of higher-order polymeric and layered structures. researchgate.net While this compound does not form a true coordination polymer through covalent linkages, its supramolecular assembly can be described as a hydrogen-bonded organic framework.

In analogous structures, such as magnesium 4-nitrobenzoate, the interplay of [Mg(H₂O)₆]²⁺ dications, the organic anions, and lattice water molecules through hydrogen bonding results in the formation of distinct alternating layers. researchgate.net These layers consist of cationic [Mg(H₂O)₆]²⁺ units and anionic benzoate derivatives, creating a well-defined, layered crystallographic arrangement. researchgate.net This layered self-organization is a direct consequence of the system's efforts to maximize the stability afforded by the numerous hydrogen bonds. mdpi.com The result is a polymeric network held together by non-covalent forces, demonstrating a key principle of crystal engineering where hydrogen bonds dictate the final solid-state architecture. nih.govresearchgate.net

Theoretical and Computational Investigations of Magnesium 2 Aminobenzoate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and properties. acs.org DFT studies on systems analogous to Magnesium 2-aminobenzoate (B8764639), such as other alkaline earth metal aminobenzoates, provide a robust framework for understanding its characteristics. scispace.comunesp.brdntb.gov.ua

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in the Magnesium 2-aminobenzoate complex. researchgate.net For related metal-carboxylate complexes, DFT calculations are performed to predict and refine structural parameters. nih.gov These calculations typically start with an initial geometry, which is then iteratively adjusted to minimize the total electronic energy of the system, yielding the equilibrium structure.

In systems like this compound, the magnesium ion (Mg²⁺) typically coordinates with the carboxylate group of the 2-aminobenzoate anion and often with water molecules, especially in hydrated crystal forms. unnes.ac.id DFT calculations can precisely determine the bond lengths between the magnesium ion and the oxygen atoms of the carboxylate group (Mg-O), as well as the bond angles that define the coordination geometry around the metal center. nih.gov For instance, in similar p-aminobenzoate complexes of alkaline earth metals, DFT studies have been used to analyze the coordination environment. scispace.comunesp.brdntb.gov.ua The electronic structure calculations reveal how electrons are distributed within the molecule, providing information on atomic charges and the nature of the chemical bonds (ionic vs. covalent character). nih.govnih.gov

Interactive Table: Representative Theoretical Bond Parameters for a Metal-Aminobenzoate System

Frontier Molecular Orbital (FMO) theory is a key concept for describing the chemical reactivity and kinetic stability of a molecule. mdpi.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clinicsearchonline.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a larger gap implies higher stability and lower chemical reactivity. iucr.org

For aminobenzoate derivatives, FMO analysis helps to understand charge transfer mechanisms within the molecule. researchgate.net In a complex like this compound, the HOMO is typically localized on the aminobenzoate ligand, specifically on the aromatic ring and the amino group, which are electron-rich. The LUMO is often distributed over the metal ion and the carboxylate group, indicating these are the regions likely to accept electrons. DFT calculations provide quantitative values for these orbital energies, allowing for the prediction of the molecule's electronic properties and reactivity. researchgate.netmdpi.com

Interactive Table: FMO Parameters for a Representative Aminobenzoate System

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Negative potential regions (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. clinicsearchonline.orgnih.gov

In the 2-aminobenzoate ligand, the MESP would show a strong negative potential around the oxygen atoms of the carboxylate group, making them the primary sites for binding with the positively charged magnesium ion. researchgate.net Another region of negative potential is expected near the nitrogen atom of the amino group. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. nih.gov MESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or ions in its environment. clinicsearchonline.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding

While DFT provides information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. arxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale. osu.edunih.gov

For this compound in solution, MD simulations can reveal crucial information about its solvation structure and binding dynamics. nih.govacs.org These simulations can show how water molecules arrange themselves around the magnesium ion and the aminobenzoate ligand, forming hydration shells. rsc.orgrsc.org The stability of the complex, the exchange rates of water molecules in the magnesium ion's coordination sphere, and the flexibility of the aminobenzoate ligand can all be investigated. rsc.orgbiorxiv.org Furthermore, MD simulations are invaluable for studying the binding of this compound to larger biomolecules, such as proteins or DNA, by characterizing the binding modes, interaction energies, and conformational changes that occur upon binding. nih.govresearchgate.net

First-Principles and Classical Dynamics Approaches to Crystal Growth and Nucleation

Understanding how crystals form from a solution is a complex problem that can be addressed using computational modeling. acs.org The process involves two main stages: nucleation (the formation of a tiny, stable crystalline core) and growth (the subsequent enlargement of this core). acs.orgrsc.org

Classical Nucleation Theory (CNT) provides a fundamental framework, describing nucleation as a process of overcoming a free energy barrier to form a critical-sized nucleus. acs.orgpnas.org However, for complex systems like metal-organic compounds, non-classical pathways are often observed. mdpi.com A prominent non-classical mechanism is the two-step nucleation process, where molecules first form dense, disordered (amorphous) clusters, which then reorganize internally to form an ordered crystal nucleus. mdpi.comacs.org

First-principles (quantum mechanical) and classical dynamics simulations can model these processes. chemrxiv.org Ab initio random structure searching (AIRSS) can be used to predict stable crystal structures. rsc.org MD simulations can then track the aggregation of ions and ligands from solution, revealing the molecular-level steps of cluster formation, desolvation, and structural ordering that lead to a crystal lattice. acs.orgchemrxiv.org These simulations are essential for understanding how factors like supersaturation and solvent affect the polymorphic outcome—that is, which crystal structure is formed. mdpi.com

Continuum Approaches for Solution Chemistry Modeling

Modeling the explicit interactions of a solute with every single solvent molecule in a simulation can be computationally prohibitive. wikipedia.org Continuum approaches offer a more efficient alternative by representing the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. acs.orgarxiv.org

The Polarizable Continuum Model (PCM) and its variants are widely used methods for this purpose. wikipedia.orgnih.gov In this model, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. arxiv.org This approach allows for the computation of solvation free energies and the study of how the solvent environment affects the solute's properties, such as its geometry, electronic structure, and reactivity. acs.orgnih.goviaea.org For a charged species like this compound, continuum models are particularly important for accurately describing its stability and behavior in polar solvents like water. unnes.ac.idnih.gov These models can be combined with DFT calculations to provide a more realistic picture of the system in solution. acs.orgiaea.org

Assessment of Cation Selectivity through Computational Methods

The selective binding of metal ions by organic ligands is a fundamental principle in coordination chemistry and is critical in various biological and chemical processes. Computational chemistry provides powerful tools to investigate and predict the selectivity of a ligand for a specific cation over others. In the context of 2-aminobenzoate (anthranilate), computational methods can be employed to understand its binding preference for magnesium (Mg²⁺) compared to other biologically relevant cations, particularly other alkaline earth metals like calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺).

Methodological Approach

The assessment of cation selectivity through computational methods typically involves the calculation and comparison of binding energies for the formation of different metal-ligand complexes. Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are the most common theoretical frameworks used for these investigations. researchgate.netrsc.organu.edu.au These methods allow for the detailed examination of the electronic structure, geometry, and energetics of the molecular systems.

A typical computational workflow to assess the cation selectivity of 2-aminobenzoate would involve:

Model Construction: Building accurate molecular models of the 2-aminobenzoate ligand interacting with each cation (e.g., Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺). Experimental data, such as X-ray crystal structures of related compounds, inform these initial models. For instance, it is known that in the hydrated solid state, this compound exists as a hexaaquo-magnesium complex, [Mg(H₂O)₆]²⁺, with the 2-aminobenzoate anions acting as counter-ions. researchgate.netunigoa.ac.in In contrast, the larger alkaline earth cations like calcium, strontium, and barium can directly coordinate with the 2-aminobenzoate ligand. researchgate.net

Geometry Optimization: The structures of these model complexes are then optimized to find their most stable, lowest-energy conformation. This process yields important structural parameters such as bond lengths and angles.

Binding Energy Calculation: The binding energy (ΔE_binding) of the ligand to the metal ion is calculated. This is typically determined by the difference between the total energy of the optimized complex and the sum of the energies of the individual, non-interacting metal ion and ligand(s). A more negative binding energy indicates a more stable complex.

Inclusion of Environmental Effects: Gas-phase calculations are often a starting point. However, to accurately predict selectivity in a biological or aqueous environment, the effect of the solvent (usually water) must be included. This can be done using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicitly including a number of solvent molecules in the calculation. Solvation effects can significantly influence cation selectivity, as demonstrated in studies of other host-guest systems like 18-crown-6, where the cation preference changes dramatically from the gas phase to an aqueous environment. acs.org

Research Findings and Data Interpretation

While specific, detailed computational studies focusing exclusively on the cation selectivity of 2-aminobenzoate for magnesium are not extensively documented in dedicated literature, the principles can be inferred from general computational chemistry and studies on analogous systems. The selectivity of a ligand for different cations is governed by a delicate balance of factors including:

Ionic Radius and Charge Density: Magnesium has a smaller ionic radius and higher charge density than other alkaline earth metals like calcium. This generally leads to stronger electrostatic interactions with negatively charged ligands.

Coordination Geometry and Ligand Flexibility: The preferred coordination number and geometry of the cation play a crucial role. The smaller Mg²⁺ ion typically favors a six-coordinate octahedral geometry, which is perfectly satisfied by six water molecules in the [Mg(H₂O)₆]²⁺ complex. researchgate.net Larger cations like Ca²⁺ and Sr²⁺ can accommodate higher coordination numbers, allowing for direct interaction with more ligand donor atoms. researchgate.net

Dehydration Energy: Before a ligand can bind directly to a cation in an aqueous solution, the cation must be at least partially dehydrated. The high charge density of Mg²⁺ results in a very high hydration energy, making the removal of water molecules from its coordination sphere energetically costly. This high dehydration penalty can be a dominant factor in determining binding affinity and selectivity in aqueous solutions.

Computational studies on other chelators have shown that modifying the ligand structure can tune cation selectivity. For example, DFT calculations on a phosphinate-based chelate demonstrated that altering bond lengths and angles within the ligand could selectively disfavor the binding of the larger Ca²⁺ ion relative to Mg²⁺. rsc.org A similar approach could be theoretically applied to derivatives of 2-aminobenzoic acid.

Illustrative Computational Data

The following tables illustrate the type of data that would be generated from a computational assessment of cation selectivity for 2-aminobenzoate.

Table 1: Hypothetical Calculated Binding Energies for [M(2-aminobenzoate)₂] Complexes in Gas Phase

This table shows a hypothetical comparison of gas-phase binding energies (ΔE_binding) calculated using a DFT method. A more negative value suggests stronger binding.

| Cation (M²⁺) | Ionic Radius (Å) | Calculated ΔE_binding (kcal/mol) |

| Mg²⁺ | 0.72 | -350 |

| Ca²⁺ | 1.00 | -310 |

| Sr²⁺ | 1.18 | -295 |

| Ba²⁺ | 1.35 | -280 |

Note: These are illustrative values. Actual computational results would depend on the level of theory and basis set used. In the gas phase, the smaller ion with higher charge density (Mg²⁺) is expected to show the strongest binding.

Table 2: Comparison of Optimized Geometries for Metal-Ligand Interactions

This table presents typical structural parameters that would be calculated and compared. It focuses on the interaction between the metal cation and the carboxylate group of the 2-aminobenzoate ligand.

| Parameter | M = Mg²⁺ | M = Ca²⁺ | M = Sr²⁺ |

| M-O Bond Length (Å) | ~2.0-2.1 | ~2.3-2.4 | ~2.5-2.6 |

| O-M-O Bite Angle (°) | ~60-65 | ~55-60 | ~50-55 |

| Coordination Number | 6 | 7-8 | 8-9 |

Note: These values are typical ranges for metal-carboxylate interactions and would be precisely determined through geometry optimization calculations. The data for Ca²⁺ and Sr²⁺ is informed by their known crystal structures with 2-aminobenzoate. researchgate.net

The computational assessment of cation selectivity is a powerful, predictive tool. For the 2-aminobenzoate ligand, such studies would likely confirm that while Mg²⁺ has a strong intrinsic affinity in the absence of solvent, its high hydration energy makes direct coordination less favorable in aqueous media compared to larger alkaline earth cations. acs.org This leads to the experimentally observed structure where the hexaaquo-magnesium ion is stabilized, and the 2-aminobenzoate acts as a counter-ion rather than a directly bound ligand. researchgate.net

Thermal Behavior and Decomposition Mechanisms of Magnesium 2 Aminobenzoate

Pathways of Water Molecule Loss (Coordinated and Lattice)

Magnesium 2-aminobenzoate (B8764639) can exist in various hydrated forms, with the water molecules present in two distinct environments: as lattice water (held by hydrogen bonds within the crystal structure) and as coordinated water (directly bonded to the magnesium ion). The thermal decomposition process distinguishes between these two types of water molecules.

One common hydrated form is magnesium hexa(aquo) 2-aminobenzoate dihydrate, which can be formulated as Mg(H₂O)₆₂·2H₂O. alstesting.co.th In this complex, six water molecules are coordinated to the Mg(II) ion, and two are lattice water molecules. alstesting.co.th Another identified form is the octahydrate, Mg(H₂O)₆₂(H₂O)₂, which readily loses its two lattice water molecules when air-dried or exposed to a vacuum to form the hexahydrate. researchgate.netscielo.br

Thermogravimetric analysis (TGA) reveals a stepwise loss of these water molecules upon heating. The lattice water, being less strongly bound, is removed first at a lower temperature. This is followed by the removal of the coordinated water molecules at a higher temperature. alstesting.co.th

The initial weight loss, observed around 90°C, corresponds to the loss of the two lattice water molecules. alstesting.co.th A subsequent, more significant weight loss occurs in the temperature range of 90°C to 125°C, which accounts for the removal of the six coordinated water molecules. alstesting.co.thresearchgate.net By 200°C, all eight water molecules are lost. alstesting.co.th

Table 1: Thermal Dehydration Stages of Mg(H₂O)₆₂·2H₂O Data sourced from isothermal weight loss studies. alstesting.co.th

| Temperature Range (°C) | Water Molecules Lost | Type of Water | Observed Weight Loss (%) | Theoretical Weight Loss (%) |

|---|---|---|---|---|

| ~ 90 | 2 | Lattice | 8.16 | 8.18 |

| 90 - 100 | 5 | Coordinated | 21.30 | 20.50 |

Formation of Anhydrous Species and Intermediate Products

Studies have shown that this anhydrous salt is a crystalline solid. alstesting.co.th Thermogravimetric analysis indicates that this intermediate is thermally stable up to around 415°C, at which point the decomposition of the organic ligand begins. researchgate.net It has also been noted that the dehydration process for the 2-aminobenzoate complex is irreversible, in contrast to its 4-aminobenzoate (B8803810) analogue, which can be rehydrated. alstesting.co.th

Table 2: Decomposition Stages of Magnesium 2-aminobenzoate Hydrate Data compiled from TGA studies. alstesting.co.thresearchgate.net

| Temperature Range (°C) | Process | Product(s) |

|---|---|---|

| 90 - 200 | Dehydration | Anhydrous [Mg(2-aba)₂] + H₂O |

| 415 - 450 | Decomposition of Anhydrous Salt | Gaseous Products + MgO |

Investigation of Final Thermal Decomposition Products (e.g., Metal Oxides)

Upon further heating above 415°C, the anhydrous this compound undergoes decomposition. researchgate.net This stage involves the breakdown of the organic 2-aminobenzoate ligand. The process is marked by a significant loss of mass between 415°C and 450°C. researchgate.net

The ultimate solid product of this thermal decomposition is magnesium oxide (MgO). alstesting.co.th The final weight loss observed at temperatures above 600°C corresponds to the theoretical mass of MgO remaining from the original compound. alstesting.co.th Infrared spectroscopy of the final residue confirms the absence of the organic ligand and the formation of the metal oxide. alstesting.co.th

Kinetic Aspects of Thermal Degradation Processes

While detailed kinetic studies involving the calculation of parameters such as activation energy (Ea) and pre-exponential factors for the thermal decomposition of this compound are not extensively reported in the searched literature, thermogravimetric data provide insight into the compound's thermal stability.

The decomposition can be summarized by distinct temperature-dependent stages:

Dehydration: Occurs in discrete steps for lattice and coordinated water, generally completed by 200°C. alstesting.co.th

Anhydrous Stability: The anhydrous intermediate, [Mg(2-aba)₂], is stable in a wide temperature range, approximately from 200°C to 415°C. researchgate.net

Final Decomposition: The degradation of the anhydrous salt to magnesium oxide occurs at temperatures above 415°C. alstesting.co.thresearchgate.net

The clear separation of these stages indicates that the dehydration process has different kinetic parameters from the subsequent decomposition of the organic moiety. The high temperature required for the final decomposition signifies a relatively stable anhydrous complex.

Advanced Research Directions in Magnesium 2 Aminobenzoate Chemistry

Exploration of Novel Synthetic Pathways beyond Conventional Methods

The conventional synthesis of Magnesium 2-aminobenzoate (B8764639), [Mg(2-aba)₂], and its hydrated precursors typically involves straightforward aqueous reactions. Common methods include the reaction of magnesium carbonate (MgCO₃) or magnesium chloride (MgCl₂·6H₂O) with 2-aminobenzoic acid (anthranilic acid, 2-abaH). researchgate.netunigoa.ac.in An alternative route using magnesium acetate (B1210297) has also been reported. nih.govresearchgate.net These reactions, often involving heating, can yield either the anhydrous complex, [Mg(2-aba)₂], or hydrated species like Mg(H₂O)₆₂·2H₂O, depending on the reaction and crystallization conditions. researchgate.netunigoa.ac.in For instance, reacting MgCO₃ with a hot aqueous solution of 2-aminobenzoic acid can produce the hydrated complex, which may convert to the anhydrous form upon extended heating. unigoa.ac.in

While effective, these conventional methods offer limited control over particle size, morphology, and potentially, polymorphic outcome. Advanced research should pivot towards novel synthetic strategies that provide greater precision and efficiency.

Future Research Directions:

Mechanochemistry: Utilizing ball milling to conduct solvent-free or liquid-assisted grinding reactions could offer a green, efficient route to [Mg(2-aba)₂], potentially yielding novel crystalline phases not accessible from solution.

Sonochemical Synthesis: The application of high-intensity ultrasound can induce acoustic cavitation, creating localized high-temperature and high-pressure zones. This method could facilitate the rapid synthesis of nanostructured Magnesium 2-aminobenzoate with unique properties.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times by directly heating the solvent and reactants. It would be valuable to explore how varying microwave parameters (power, temperature, time) influences the formation and characteristics of the product.

Hydrothermal/Solvothermal Methods: Conducting the synthesis in a closed system at elevated temperatures and pressures could enable the growth of high-quality single crystals, which have thus far been elusive for [Mg(2-aba)₂]. This would be critical for definitive structural elucidation.

In-depth Studies of Polymorphism and Crystallization Kinetics

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study, as different polymorphs can exhibit distinct physical and chemical properties. For aminobenzoic acids, polymorphism is well-documented; p-aminobenzoic acid, for example, has two known polymorphs (α and β), and their crystallization behavior has been studied extensively. capes.gov.br For this compound, the existence of both anhydrous, [Mg(2-aba)₂], and hydrated forms, such as Mg(H₂O)₆₂·2H₂O, is known. researchgate.netnih.gov The transition between these forms, with the hydrated complex being relatively unstable and losing water to form the anhydrous version, points towards a polymorphic system. researchgate.net

However, a detailed investigation into the polymorphism and the kinetics of crystallization for this compound is lacking. Understanding the factors that control the formation of specific forms is crucial for ensuring product consistency.

Future Research Directions:

Polymorph Screening: A systematic screening using a variety of solvents and crystallization conditions (e.g., temperature, saturation level, evaporation rate) should be undertaken to identify all accessible polymorphs of [Mg(2-aba)₂]. capes.gov.br

Thermodynamic and Kinetic Analysis: Determining the thermodynamic stability relationship between the identified polymorphs (i.e., whether they are enantiotropic or monotropic) is essential. capes.gov.br Kinetic studies, analyzing nucleation and growth rates under different conditions, would reveal the domains where each form is preferentially crystallized. uni-konstanz.deacs.org

Solvent-Mediated and Solid-State Transformations: Investigating the transformation kinetics between different forms (e.g., hydrated to anhydrous) in the solid state or mediated by a solvent would provide a comprehensive picture of the system's behavior. researchgate.net Techniques like differential scanning calorimetry (DSC) could be employed to study the energetics of these phase transitions. researchgate.net

Development of Advanced Spectroscopic and Structural Characterization Protocols for Complex Systems

The characterization of this compound has primarily relied on standard analytical techniques. Infrared (IR) spectroscopy has been used to confirm the coordination of the carboxylate group, while UV-Vis spectroscopy reveals intraligand transitions. researchgate.netnih.gov ¹H and ¹³C NMR have also been employed. researchgate.netnih.gov Structural information has been inferred from powder X-ray diffraction (PXRD), which provides fingerprint identification but is insufficient for a complete structure solution. researchgate.net While single-crystal X-ray diffraction has successfully elucidated the structures of the calcium, strontium, and barium analogues of 2-aminobenzoate, a similar structure for the magnesium complex has not been reported. nih.govacs.org This is a significant gap, as magnesium's coordination preferences can differ from its larger alkaline earth counterparts. ias.ac.in

Future Research Directions:

Single-Crystal X-ray Diffraction: The highest priority is the growth of single crystals suitable for X-ray diffraction. This would provide unambiguous information on bond lengths, bond angles, coordination geometry, and the packing of molecules in the solid state, moving beyond the inferences made from studies of related compounds. nih.govunigoa.ac.in

Solid-State NMR (ssNMR): In the absence of single crystals, advanced ssNMR techniques can provide detailed structural information. Techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can reveal details about the local environment of atoms and help distinguish between different polymorphic forms.

Advanced Vibrational Spectroscopy: Techniques such as Far-IR and Raman spectroscopy can provide additional information about the metal-ligand coordination bonds (Mg-O and potential Mg-N interactions) that are often difficult to observe with standard mid-IR spectroscopy. researchgate.net

Elucidation of Ligand Isomerism Effects on Coordination Properties (e.g., ortho vs. para)

The positional isomerism of the amino group on the benzoate (B1203000) ligand has a profound effect on the properties of the resulting magnesium complexes. Studies comparing this compound (ortho) with Magnesium 4-aminobenzoate (B8803810) (para) reveal significant differences in stability and structure. researchgate.netunigoa.ac.in The hydrated ortho-complex, Mg(H₂O)₆₂·2H₂O, is reported to be less stable than its para analogue, Mg(H₂O)₆₂·2H₂O. researchgate.net The ortho-isomer slowly decomposes to the anhydrous [Mg(2-aba)₂] by losing water, an irreversible change attributed to the steric and electronic influence of the adjacent -NH₂ group. researchgate.net In contrast, the para-isomer forms a more stable hydrated structure where the [Mg(H₂O)₆]²⁺ cation interacts with the 4-aminobenzoate anions through hydrogen bonding. ias.ac.in

This highlights the critical role of ligand architecture in dictating the final structure. The ortho positioning can favor direct chelation or introduce steric constraints that destabilize the hydrated form, while the para positioning allows the amino group to participate in extended hydrogen-bonding networks without interfering with the primary metal-carboxylate coordination. ias.ac.in

Future Research Directions:

Comparative Crystallography: Obtaining single-crystal structures for both [Mg(2-aba)₂] and its para-isomer analogue would allow for a direct and precise comparison of their coordination environments, revealing how the ligand isomerism dictates the solid-state architecture.

Solution-State Speciation: A detailed study using techniques like potentiometric titration and NMR spectroscopy could clarify the different species present in solution for both ortho- and para-isomers and determine their relative stabilities and formation constants.

Computational Analysis: Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structures of both ortho- and para-isomers. This would allow for a theoretical investigation of their relative stabilities, bonding energies, and the energetic barriers for conformational changes, providing a molecular-level explanation for the experimentally observed differences. researchgate.net

| Property | This compound (ortho) | Magnesium 4-aminobenzoate (para) | Reference |

| Formula of Hydrated Complex | Mg(H₂O)₆₂·2H₂O | Mg(H₂O)₆₂·2H₂O | researchgate.net |

| Stability | Relatively unstable; slowly loses water to form anhydrous complex. | More stable compared to the ortho-isomer. | researchgate.net |

| Structural Feature | Instability attributed to the disposition of the -NH₂ group relative to the carboxylate. | Forms a layered structure with alternating columns of [Mg(H₂O)₆]²⁺ cations and 4-aminobenzoate anions. | researchgate.netias.ac.in |

| Coordination in Anhydrous Form | Believed to be [Mg(2-aba)₂], with direct coordination of the ligand. | The p-anisate (a similar para-substituted ligand) ion is not directly coordinated to Mg(II) in the hydrated form, acting as a counter-anion. | nih.govunigoa.ac.in |

This table summarizes findings from comparative studies on magnesium aminobenzoate isomers.

Application of In Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanism of complex formation and potential polymorphic transformations requires monitoring the reaction as it happens. In situ characterization techniques are powerful tools for this purpose, providing real-time data on the species present in the reaction mixture. The solid-state polymorphic transition of p-aminobenzoic acid, for instance, has been successfully monitored using in situ Raman spectroscopy. researchgate.net Such techniques can capture the appearance of transient intermediates and provide kinetic data that is inaccessible through conventional ex situ analysis of the final product.

Future Research Directions:

In Situ Raman and FTIR Spectroscopy: Implementing fiber-optic probes for Raman or Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor the concentrations of reactants, intermediates, and products in real-time during the synthesis of this compound. This would help identify the key stages of the reaction and the conditions under which different forms (hydrated vs. anhydrous) appear. mdpi.com

In Situ X-ray Diffraction: Using synchrotron radiation, time-resolved PXRD experiments can be performed on the reacting slurry. This would provide direct evidence of the formation and transformation of crystalline phases during the synthesis and crystallization process.

Droplet-Based Microfluidics: Combining microfluidic platforms with analytical techniques like X-ray Absorption Spectroscopy (XAS) could allow for high-throughput screening of reaction conditions and in situ monitoring of the local coordination environment of the magnesium ion as the complex forms. acs.org

Multi-Scale Computational Modeling for Predictive Understanding of Complex Formation

Computational chemistry offers a powerful complement to experimental studies, providing insights that can be difficult or impossible to obtain through measurement alone. For coordination complexes, computational models can predict geometries, spectroscopic properties, and reaction energetics. acs.org While some computational studies have been performed on aminobenzoic acids and other metal complexes, a dedicated, multi-scale modeling approach for the this compound system has not been extensively reported. researchgate.netbsmiab.org

Future Research Directions:

Quantum Mechanical (QM) Calculations: DFT can be used to accurately model the structure of the [Mg(2-aba)₂] monomer and small clusters. These calculations can predict bond lengths, vibrational frequencies (for comparison with IR/Raman spectra), and NMR chemical shifts, aiding in the interpretation of experimental data. jacsdirectory.com

Molecular Dynamics (MD) Simulations: Classical MD simulations can be used to model the behavior of the complex in solution or the dynamics of crystallization. By simulating a large number of molecules, MD can provide insights into solvation structures, ligand exchange dynamics, and the initial stages of nucleation.

Integrated QM/MM Approaches: For complex processes like ligand binding in solution, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can provide a balance of accuracy and computational feasibility. The core reaction site (the magnesium ion and its immediate ligands) can be treated with high-level QM, while the surrounding solvent is modeled with a classical force field.

Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to predict possible polymorphic forms of [Mg(2-aba)₂] from first principles. This predictive power can guide experimental polymorph screening efforts and help rationalize the observed crystal structures.

Q & A

Q. What are the established synthetic routes for magnesium 2-aminobenzoate, and how can purity be optimized?

this compound can be synthesized via salt formation by reacting 2-aminobenzoic acid with magnesium hydroxide or carbonate. To enhance purity, recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Microbial biosynthesis using engineered strains (e.g., E. coli with chorismate pyruvate lyase) is an emerging alternative, though yield optimization requires tuning carbon flux and reducing competing pathways . For characterization, combine elemental analysis with FTIR to confirm carboxylate and amine coordination to Mg²⁺ .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- FTIR : Identify shifts in carboxylate (COO⁻) asymmetric/symmetric stretching (1,550–1,400 cm⁻¹) and NH₂ bending (1,650–1,580 cm⁻¹) to confirm Mg²⁺ coordination .

- UV-Vis Spectroscopy : Monitor π→π* transitions of the aromatic ring (~308 nm) and ligand-to-metal charge transfer bands to assess stability under varying pH .

- XRD : Compare diffraction patterns with calcium analogs (e.g., calcium 2-aminobenzoate) to infer crystal lattice differences due to ionic radius variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under physiological conditions?

Discrepancies in stability studies often arise from assay conditions (e.g., pH, temperature, or competing ions). For in vitro models:

- Use isotonic buffers (e.g., PBS) with controlled Mg²⁺/Ca²⁺ ratios to mimic biological environments.

- Track degradation via HPLC-MS to identify byproducts (e.g., free 2-aminobenzoate or MgCO₃ precipitates) .

- Compare anaerobic vs. aerobic stability using radioisotope tracers (¹⁴C-labeled 2-aminobenzoate) to assess redox sensitivity .

Q. What experimental strategies can elucidate the coordination chemistry of this compound with biomolecules?

- Competitive Binding Assays : Use fluorescence quenching to measure affinity for Mg²⁺ vs. Ca²⁺ in the presence of chelators (e.g., EDTA) .

- 2D Correlation Spectroscopy : Map interactions between Mg²⁺ and amino/carboxylate groups under dynamic conditions (e.g., pH titration) .

- Molecular Dynamics Simulations : Model Mg²⁺ binding to proteins (e.g., ATPases) to predict interference with enzymatic activity .

Q. How can metabolomic studies mitigate interference from this compound in biological samples?

- Sample Preparation : Acidify extracts to protonate 2-aminobenzoate, reducing metal-ligand interactions during LC-MS analysis .

- Isotope Dilution : Spike samples with deuterated 2-aminobenzoate to correct for matrix effects in quantitative assays .

- Pathway Mapping : Use KEGG or MetaboAnalyst to distinguish endogenous metabolites (e.g., taurine) from artifacts introduced by the compound .

Q. What methodological frameworks address conflicting data on the compound’s biological activity?

- Orthogonal Validation : Cross-validate cell-based assays (e.g., antimicrobial tests) with enzymatic inhibition studies (e.g., COX-2 activity) to rule off-target effects .

- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific interactions at varying concentrations .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., ethyl 2-aminobenzoate) to identify trends in bioactivity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess this compound’s role in metabolic pathways?

- Stable Isotope Tracing : Feed ¹³C-labeled 2-aminobenzoate to cell cultures and track incorporation into CoA derivatives via GC-MS .

- Knockout Models : Use CRISPR/Cas9 to silence genes (e.g., entC in anthranilate metabolism) and observe compensatory pathways .

- Multi-Omics Integration : Correlate transcriptomic data (e.g., upregulated transporters) with metabolomic shifts to map regulatory networks .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research?

- PCA (Principal Component Analysis) : Reduce dimensionality in spectral or metabolomic data to identify outliers .

- ANOVA with Tukey’s HSD : Compare means across experimental groups (e.g., varying Mg²⁺ concentrations) .

- Bayesian Modeling : Quantify uncertainty in kinetic parameters (e.g., binding constants) from sparse or noisy data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.